Eeyarestatin 24 is a novel antibiotic compound that exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. It is structurally similar to nitrofurantoin but operates through a distinct mechanism. Eeyarestatin 24 inhibits SecYEG-mediated protein transport and membrane insertion in Gram-negative bacteria, while also demonstrating significant efficacy against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus . The compound has garnered attention due to its potential to overcome antibiotic resistance mechanisms prevalent in various pathogens.
Eeyarestatin 24 was developed as a derivative of Eeyarestatin 1, which is known for its role in inhibiting endoplasmic reticulum-associated protein degradation. The compound is classified under antibiotics and specifically targets bacterial protein secretion pathways, making it a valuable candidate in the fight against resistant bacterial infections .
The synthesis of Eeyarestatin 24 involves several steps that build upon the foundational structure of Eeyarestatin 1. While specific synthetic routes are not detailed in the available literature, the general methodology for synthesizing related compounds typically includes:
Eeyarestatin 24 undergoes several key chemical reactions that contribute to its mechanism of action:
Eeyarestatin 24 exerts its antibacterial effects through a complex mechanism involving:
While comprehensive physical and chemical properties are not extensively documented for Eeyarestatin 24, some relevant characteristics can be inferred:
Eeyarestatin 24 holds promise for various scientific applications:
Eeyarestatin 24 (ES24) is a 299 Da small-molecule derivative of the larger compound eeyarestatin 1 (ES1, 630 Da). Its core structure consists of a nitrofuran-containing domain (NFC) linked to a minimal hydrazone scaffold (Figure 1A). The NFC domain features a five-membered aromatic furan ring with a nitro group (–NO₂) at the C5 position, which is critical for redox activation and antibacterial activity [1] [3]. Unlike ES1, which contains an additional hydrophobic aromatic domain connected via a hydroxyurea bridge, ES24 lacks this structural extension (Figure 1B). This simplification enhances its bacterial membrane permeability while reducing mammalian cell toxicity [3] [6].
Table 1: Key Structural Features of ES24
Property | Description |
---|---|
Molecular formula | C₁₄H₁₀N₂O₅ (representative fragment) |
Molecular weight | 299 Da |
Nitrofuran moiety | 5-Nitrofuran-2-carbaldehyde derivative |
Key functional groups | –NO₂ (nitro), –CH=N– (imine), –C=O (carbonyl) |
Solubility | DMSO-soluble (100 mg/mL) |
Activation dependency | Requires nitroreductase-mediated reduction of –NO₂ group |
The truncated structure of ES24 allows unhindered passage through Gram-negative bacterial outer membranes (exclusion limit: ~600 Da), unlike ES1, which is restricted by porin size limitations. Experiments with E. coli MC4100 hyperporinated strains (expressing FhuA ΔC/Δ4L) confirmed that ES1 gains antibacterial activity only when outer membrane permeability is artificially increased [1] [4].
ES24 shares structural motifs with both ES1 and nitrofurantoin (NFT), but its bioactivity profile is distinct (Figure 1C):
ES1 Analog: ES1’s bifunctional architecture includes an NFC domain and an aromatic inhibitory group. The aromatic domain binds AAA-ATPase p97 (Kd = 5–10 μM) and endoplasmic reticulum (ER) membranes, while the NFC domain inhibits the Sec61 translocon. Cryo-EM studies confirm ES1 locks Sec61 in an open, translocation-incompetent state [6] [9]. In contrast, ES24 retains Sec61/SecYEG inhibition but lacks p97 binding due to the absence of the aromatic domain [1] [4].
NFT Analog: NFT (238 Da) contains an identical NFC domain but lacks the hydrazone linker present in ES24. Both compounds require activation by nitroreductases (NfsA/NfsB) to generate reactive nitroso intermediates. However, transcriptomic and functional assays reveal divergent mechanisms:
Table 2: Structural and Functional Comparison of ES24, ES1, and NFT
Property | ES24 | ES1 | NFT |
---|---|---|---|
Molecular weight | 299 Da | 630 Da | 238 Da |
NFC domain | Yes | Yes | Yes |
Aromatic domain | No | Yes | No |
Sec61/SecYEG inhibition | Yes | Yes | No |
p97/ERAD inhibition | No | Yes | No |
Nitroreductase activation | Required (NfsA/NfsB) | Not characterized | Required (NfsA/NfsB/AhpF) |
Antibacterial spectrum | Broad (Gram+/Gram–) | Limited (mammalian toxicity) | Primarily urinary tract |
ES24’s antibacterial potency surpasses NFT against clinically relevant strains (e.g., E. coli MC4100 MIC: 25 μM for both, but 30-fold lower against B. subtilis for NFT). This enhanced activity stems from its dual mechanism: SecYEG blockade and DNA damage [3] [4].
SAR analyses reveal how specific structural elements dictate ES24’s bioactivity:
Additionally, ES24-derived metabolites inhibit the chaperonin GroEL/ES in Enterococcus faecium and Staphylococcus aureus, revealing a secondary target. This inhibition requires nitroreductase activation, confirming ES24 acts as a prodrug [5].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8